5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Description
This compound is a 1,3-oxazole-4-carbonitrile derivative featuring a (2-methoxyethyl)amino substituent at position 5 and a 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2.
Properties
IUPAC Name |
5-(2-methoxyethylamino)-2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-14-7-10-23(11-8-14)28(24,25)16-5-3-15(4-6-16)18-22-17(13-20)19(27-18)21-9-12-26-2/h3-6,14,21H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZDLWAMYBDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCOC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as boronic acids and transition metal catalysts for coupling reactions . Specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the oxazole ring and the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Compound A : 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile ()
- Key Differences: Substituent at position 2: A furyl group with a 4-methoxyphenoxy methyl chain replaces the sulfonylphenyl group in the target compound. Position 5: A 4-fluorobenzylamino group instead of the (2-methoxyethyl)amino group.
- The (2-methoxyethyl)amino group may enhance metabolic stability over the 4-fluorobenzyl group due to reduced susceptibility to oxidative metabolism.
Compound B : 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile ()
- Key Differences: Core structure: Pyrimidine in Compound B vs. oxazole in the target compound. Substituents: A thiazole ring with methylamino and hydroxyphenyl groups replaces the sulfonylphenyl and methoxyethylamino groups.
- Implications :
Compound C : 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(2-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile ()
- Key Differences: Position 2: A phenoxy methyl group replaces the sulfonylphenyl group. Position 5: A 3,4-dimethoxyphenethylamino group instead of the (2-methoxyethyl)amino group.
- Implications: The sulfonyl group in the target compound may improve interactions with charged residues in enzyme active sites compared to the neutral phenoxy group in Compound C. The linear methoxyethyl chain in the target compound may reduce steric hindrance relative to the bulky dimethoxyphenethyl group .
Physicochemical and Pharmacokinetic Comparisons
- Key Observations :
- The target compound’s sulfonyl and piperidine groups likely improve aqueous solubility compared to Compounds A and C.
- Its logP suggests a balance between membrane permeability and solubility, favorable for oral bioavailability.
Research Findings and Implications
- Structure-Activity Relationships (SAR): The sulfonyl group in the target compound is critical for interactions with polar residues in binding pockets, as seen in sulfonamide-containing kinase inhibitors . The 4-methylpiperidine moiety may reduce off-target effects by limiting interactions with non-specific enzymes, a challenge observed in morpholine-containing analogs ().
- Biological Potential: Oxazole-carbonitrile derivatives (e.g., ) show antimicrobial and kinase inhibitory activity. The target compound’s unique substituents may expand its therapeutic scope.
Biological Activity
5-[(2-Methoxyethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (CAS No. 941247-94-5) is a compound with potential therapeutic applications due to its unique structural features. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The structure includes a methoxyethyl group, a piperidine sulfonamide moiety, and an oxazole ring, which contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O4S |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 941247-94-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression and angiogenesis. Preliminary studies suggest that it may inhibit key signaling pathways that promote cell proliferation and survival.
- Inhibition of Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it can induce cell cycle arrest and apoptosis in human cancer cells.
- Angiogenesis Inhibition : It has been observed to block angiogenesis in chick chorioallantoic membrane assays, suggesting potential utility in cancer therapy by preventing tumor vascularization.
Antiproliferative Activity
A comprehensive evaluation of the antiproliferative effects was conducted on several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 0.75 | Induces G2/M phase arrest |
| M21 | 0.60 | Disruption of microtubule integrity |
| MCF7 | 0.85 | Apoptosis induction |
Study 1: Antiproliferative Effects
In a recent study published in Cancer Research, the compound was tested against multiple cancer cell lines. The findings demonstrated significant cytotoxicity with IC50 values in the nanomolar range for resistant cell lines, indicating a robust mechanism that bypasses common resistance pathways associated with chemotherapeutic agents like paclitaxel and vinblastine .
Study 2: Angiogenesis Inhibition
Another investigation focused on the compound's ability to inhibit angiogenesis using the chick chorioallantoic membrane model. Results showed that it effectively reduced neovascularization comparable to established angiogenesis inhibitors such as combretastatin A-4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
